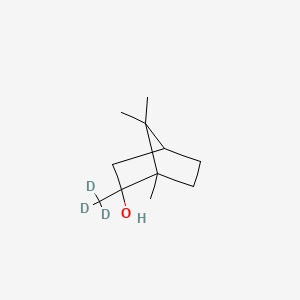
Ethyl Palmitate-d31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Palmitate-d31 (EP-d31) is a type of fatty acid ester commonly used in scientific research, particularly in biochemical and physiological studies. EP-d31 is a derivative of palmitic acid, which is a saturated fatty acid found in many plants and animals. EP-d31 is synthesized through the reaction of palmitic acid and ethanol. It has a wide range of applications in laboratory experiments, as well as many biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl Palmitate-d31 is not well understood. However, it is believed that the ester bond between the palmitic acid and ethanol is hydrolyzed by enzymes, such as lipases and esterases. This hydrolysis releases the palmitic acid, which can then be used in various reactions and assays.
Biochemical and Physiological Effects
Ethyl Palmitate-d31 has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as lipases and esterases. In addition, it has been shown to have an inhibitory effect on the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, it has been shown to have an inhibitory effect on the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl Palmitate-d31 in laboratory experiments is that it is a relatively simple and inexpensive reagent. In addition, it is easy to synthesize and can be stored for long periods of time. However, there are some limitations to using Ethyl Palmitate-d31 in laboratory experiments. For example, it may not be suitable for some types of reactions, such as those involving high temperatures or strong acids. In addition, it may not be suitable for some types of assays, such as those involving proteins or lipids.
Future Directions
There are a number of potential future directions for the use of Ethyl Palmitate-d31 in scientific research. For example, it could be used to study the effects of fatty acid esters on the activity of enzymes involved in lipid metabolism. In addition, it could be used to study the effects of fatty acid esters on the production of inflammatory mediators. Furthermore, it could be used to study the effects of fatty acid esters on the production of reactive oxygen species. Finally, it could be used to study the interactions between proteins and lipids.
Synthesis Methods
Ethyl Palmitate-d31 is synthesized through the reaction of palmitic acid and ethanol. This reaction is usually performed in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 100°C for 1-2 hours. After the reaction is complete, the product is cooled and filtered to remove any unreacted materials. The resulting product is a clear, colorless, and odorless liquid.
Scientific Research Applications
Ethyl Palmitate-d31 is widely used in scientific research, particularly in biochemical and physiological studies. It is commonly used as a substrate for enzymes, such as lipases and esterases, and as a reagent for assays and reactions. In addition, Ethyl Palmitate-d31 can be used to study the structure and function of proteins, as well as to measure the activity of enzymes. Furthermore, it can be used to study the interactions between proteins and lipids.
properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-FNWSWSEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Palmitate-d31 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
